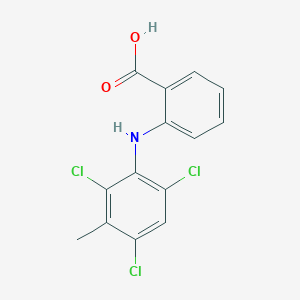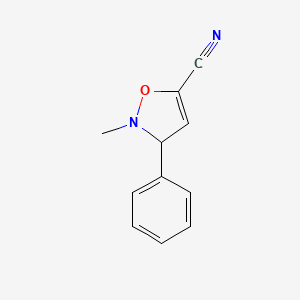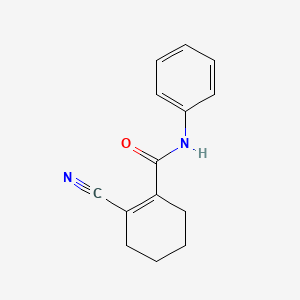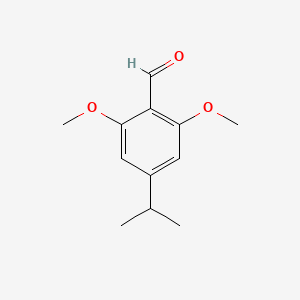![molecular formula C19H29NO3 B14404426 N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine CAS No. 88035-13-6](/img/structure/B14404426.png)
N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group substituted with a 4-methylcyclohexyl group and an alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylcyclohexanol with propan-2-yl bromide in the presence of a base such as potassium carbonate to form 2-(4-methylcyclohexyl)propan-2-yl ether.
Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzaldehyde using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired phenyl ether.
Amino Acid Formation: The final step involves the reaction of the phenyl ether with L-alanine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the phenyl group, potentially converting it to a cyclohexyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanol.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with applications in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly as a precursor to drugs targeting specific receptors or enzymes.
- Explored for its potential anti-inflammatory and analgesic properties.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenyl and alanine moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-D-alanine: The D-enantiomer of the compound, which may exhibit different biological activity and properties.
N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-glycine: A similar compound with a glycine moiety instead of alanine, potentially leading to different reactivity and applications.
N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-serine: A compound with a serine moiety, which may have different interactions with biological targets.
Uniqueness: N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine is unique due to its specific structural features, such as the presence of a 4-methylcyclohexyl group and an alanine moiety
Eigenschaften
CAS-Nummer |
88035-13-6 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(2S)-2-[4-[2-(4-methylcyclohexyl)propan-2-yloxy]anilino]propanoic acid |
InChI |
InChI=1S/C19H29NO3/c1-13-5-7-15(8-6-13)19(3,4)23-17-11-9-16(10-12-17)20-14(2)18(21)22/h9-15,20H,5-8H2,1-4H3,(H,21,22)/t13?,14-,15?/m0/s1 |
InChI-Schlüssel |
ZIMIWVCFKVABBF-SLTAFYQDSA-N |
Isomerische SMILES |
CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
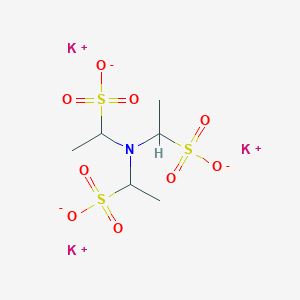

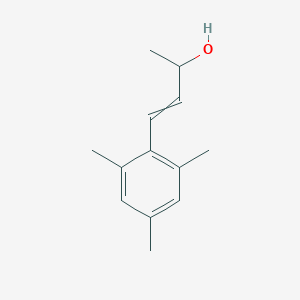
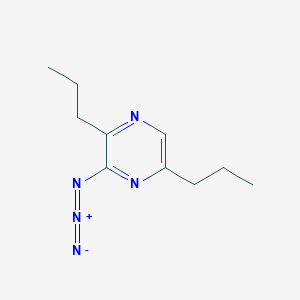
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
